Dual Antiviral Activity: N-(4-phenoxyphenyl)acetamide Moiety Confers Potent HCMV and VZV Inhibition
The introduction of the N-(4-phenoxyphenyl)acetamide side chain at the N(3) position of uracil derivatives is critical for achieving potent and broad-spectrum antiviral activity. This modification enables submicromolar inhibitory activity against multiple strains of human cytomegalovirus (HCMV) and varicella-zoster virus (VZV) in HEL cell cultures [1]. In contrast, the parent uracil derivatives lacking this specific moiety are much less potent and have a narrower spectrum of activity, demonstrating that the 4-phenoxyphenylacetamide group is a key determinant of both potency and spectrum [1].
| Evidence Dimension | Antiviral Potency (EC50) against HCMV/VZV |
|---|---|
| Target Compound Data | Most active derivatives exhibit submicromolar activity (< 1 µM) [1]. |
| Comparator Or Baseline | Parent 1-[ω-(4-bromophenoxy)alkyl]uracil derivatives lacking the N-(4-phenoxyphenyl)acetamide side chain show higher EC50 values and no activity against VZV. |
| Quantified Difference | Introduction of the N-(4-phenoxyphenyl)acetamide side chain increases potency by lowering the EC50 to submicromolar levels and widens the activity spectrum to include VZV. |
| Conditions | HEL cell cultures infected with HCMV (AD-169 and Davis strains) and VZV (OKA and YS strains). |
Why This Matters
This establishes the N-(4-phenoxyphenyl)acetamide fragment as a critical pharmacophore for dual HCMV-VZV inhibitor development, a highly sought-after profile for treating infections in immunocompromised patients.
- [1] Babkov, D. A., et al. (2015). Toward the discovery of dual HCMV-VZV inhibitors: Synthesis, structure activity relationship analysis, and cytotoxicity studies of long chained 2-uracil-3-yl-N-(4-phenoxyphenyl)acetamides. Bioorganic & Medicinal Chemistry, 23(21), 7035-7044. View Source
